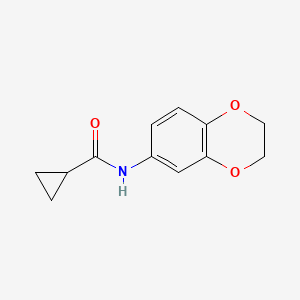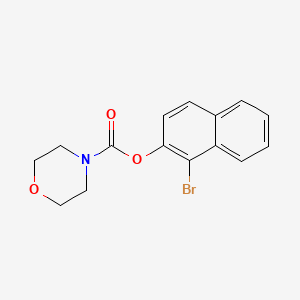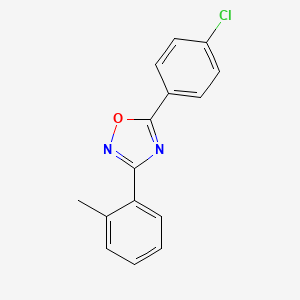
N-(2,3-dihydro-1,4-benzodioxin-6-yl)cyclopropanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,3-dihydro-1,4-benzodioxin-6-yl)cyclopropanecarboxamide, also known as BIX-01294, is a small molecule inhibitor that targets the histone lysine methyltransferase G9a. G9a is responsible for catalyzing the mono- and di-methylation of histone H3 lysine 9, which plays a crucial role in gene expression and chromatin structure. BIX-01294 has been widely used as a tool compound in epigenetic research due to its specificity and potency.
Mécanisme D'action
N-(2,3-dihydro-1,4-benzodioxin-6-yl)cyclopropanecarboxamide specifically targets the SET domain of G9a, which is responsible for its histone methyltransferase activity. It binds to a pocket within the SET domain and prevents the binding of the cofactor S-adenosylmethionine (SAM), which is required for histone methylation. This leads to a decrease in H3K9me1 and H3K9me2 levels, resulting in altered gene expression.
Biochemical and Physiological Effects
N-(2,3-dihydro-1,4-benzodioxin-6-yl)cyclopropanecarboxamide has been shown to have a wide range of biochemical and physiological effects. It has been shown to induce differentiation of embryonic stem cells, promote neuronal differentiation, and inhibit cancer cell growth. N-(2,3-dihydro-1,4-benzodioxin-6-yl)cyclopropanecarboxamide has also been shown to have neuroprotective effects in models of neurodegenerative diseases such as Huntington's disease and Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-(2,3-dihydro-1,4-benzodioxin-6-yl)cyclopropanecarboxamide in lab experiments is its specificity for G9a. It has been shown to have minimal off-target effects, making it a valuable tool for studying the role of G9a in various biological processes. However, one limitation of N-(2,3-dihydro-1,4-benzodioxin-6-yl)cyclopropanecarboxamide is its relatively low potency, which can limit its effectiveness in certain applications.
Orientations Futures
There are several future directions for research involving N-(2,3-dihydro-1,4-benzodioxin-6-yl)cyclopropanecarboxamide. One area of interest is the development of more potent and selective G9a inhibitors. Another area of research is the investigation of the role of G9a in aging and age-related diseases. Additionally, N-(2,3-dihydro-1,4-benzodioxin-6-yl)cyclopropanecarboxamide could be used in combination with other epigenetic inhibitors to study the combinatorial effects of histone modifications on gene expression.
Méthodes De Synthèse
N-(2,3-dihydro-1,4-benzodioxin-6-yl)cyclopropanecarboxamide can be synthesized using a multi-step process starting from commercially available starting materials. The first step involves the synthesis of 2,3-dihydro-1,4-benzodioxin-6-carboxylic acid, which is then converted into the corresponding acid chloride. The acid chloride is then reacted with cyclopropanecarboxamide in the presence of a base to yield N-(2,3-dihydro-1,4-benzodioxin-6-yl)cyclopropanecarboxamide.
Applications De Recherche Scientifique
N-(2,3-dihydro-1,4-benzodioxin-6-yl)cyclopropanecarboxamide has been extensively used in scientific research to study the role of G9a in various biological processes. It has been shown to inhibit G9a-mediated histone methylation in vitro and in vivo, leading to changes in gene expression and cellular differentiation. N-(2,3-dihydro-1,4-benzodioxin-6-yl)cyclopropanecarboxamide has also been used to investigate the role of G9a in cancer, neurodegenerative diseases, and psychiatric disorders.
Propriétés
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)cyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO3/c14-12(8-1-2-8)13-9-3-4-10-11(7-9)16-6-5-15-10/h3-4,7-8H,1-2,5-6H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AITRFRZZOODCFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=CC3=C(C=C2)OCCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)cyclopropanecarboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{(3S*,4R*)-4-(5-methyl-2-furyl)-1-[(1-methyl-1H-pyrrol-2-yl)(oxo)acetyl]pyrrolidin-3-yl}acetamide](/img/structure/B5680161.png)
![1-methyl-4-[(5-methyl-1,3,4-thiadiazol-2-yl)methyl]-1,4,9-triazaspiro[5.6]dodecan-10-one](/img/structure/B5680165.png)

![3-{[4-(2-furoyl)-1,4-diazepan-1-yl]carbonyl}-N,N-dimethyl-1-piperidinecarboxamide](/img/structure/B5680180.png)

![2-(4-morpholinyl)-N-{[2-(2-pyrazinyl)-1,3-thiazol-4-yl]methyl}-2-(3-pyridinyl)acetamide](/img/structure/B5680204.png)

![6-{[4-(3-methoxyphenyl)-1-piperazinyl]methyl}-N-(2-methylphenyl)-1,3,5-triazine-2,4-diamine](/img/structure/B5680208.png)

![N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]propanamide](/img/structure/B5680211.png)
![1-[(3-chlorophenyl)amino]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5680243.png)
![N-(3-methylphenyl)-3-[(4-methylphenyl)sulfonyl]propanamide](/img/structure/B5680247.png)
![9-[(1,2-dimethyl-1H-pyrrol-3-yl)carbonyl]-2-[2-(1H-imidazol-4-yl)ethyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5680254.png)